1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
BenchChem offers high-quality 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H13ClN2O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13ClN2O3/c23-14-7-5-6-13(12-14)19-18-20(26)15-8-1-2-9-16(15)28-21(18)22(27)25(19)17-10-3-4-11-24-17/h1-12,19H |
InChI Key |
JWOMXMRGGBKCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=CC=CC=N5 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions that may include cyclization and condensation processes. The compound can be synthesized through a one-pot reaction involving appropriate starting materials such as chromenone derivatives and pyrrole precursors. A notable method involves the use of heterogeneous catalysts to enhance yield and purity .
Characterization
Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are essential for confirming the structure of the synthesized compound. For instance, the NMR spectra can reveal characteristic signals associated with carbonyl groups and aromatic systems .
Antioxidant Activity
Research indicates that derivatives of chromeno-pyrroles exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as DPPH radical scavenging and ABTS assays. Compounds within this class have shown IC50 values in the micromolar range, indicating their potential in mitigating oxidative stress .
Enzyme Inhibition
1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been investigated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : This compound has demonstrated inhibitory activity against MAO A and B isoforms. For example, related compounds have shown IC50 values around 2.23 μM for MAO B inhibition .
- Cholinesterase : The compound also exhibits cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Case studies have reported that pyrrole derivatives possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown significant activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL compared to standard antibiotics like ciprofloxacin .
Case Studies
- Antioxidant Studies : A study evaluating a series of chromeno-pyrrole derivatives found that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to those with electron-withdrawing groups.
- Enzyme Inhibition : Another investigation focused on the structure-activity relationship (SAR) of chromeno-pyrrole derivatives revealed that modifications at specific positions of the pyrrole ring significantly affected MAO inhibition potency.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities. Some of the notable activities include:
- Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative disease therapies .
Synthesis Approaches
The synthesis of 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. Efficient synthetic protocols have been developed that allow for high yields and purity using one-pot methods and mild reaction conditions. These methods are crucial for creating derivatives with specific functionalities tailored for targeted biological activities .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Pharmacological Studies : Preliminary investigations into its binding affinities with biological targets indicate interactions with specific enzymes or receptors relevant to disease pathways. These studies are essential for elucidating the mechanism of action and optimizing the compound's efficacy.
-
Structural Analogues : Research has highlighted structural analogues that share similar features with 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance:
- 1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione : Exhibits anticancer activity.
- 7-Chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione : Demonstrates antimicrobial properties.
- 5-Methyl-1-(thiophen-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole : Shows neuroprotective effects .
Potential Applications
The unique structure of 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests several potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting cancer and infectious diseases |
| Agricultural Chemistry | Potential use as a pesticide or herbicide due to antimicrobial properties |
| Material Science | Exploration in electronic materials due to unique electronic properties |
Preparation Methods
Reaction Components and Mechanism
The target compound is synthesized via a one-pot, three-component reaction involving:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1) : Serves as the β-ketoester precursor for chromene ring formation.
-
3-Chlorobenzaldehyde (2) : Introduces the 3-chlorophenyl group at position 1 of the pyrrole ring.
-
Pyridin-2-ylmethylamine (3) : Provides the pyridin-2-yl substituent at position 2 through imine formation.
The mechanism proceeds through three stages:
-
Imine Formation : 3-Chlorobenzaldehyde reacts with pyridin-2-ylmethylamine in ethanol to generate an imine intermediate.
-
Michael Addition : The imine undergoes nucleophilic attack on methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, forming a β-hydroxy ketone.
-
Cyclodehydration : Acid-catalyzed dehydration and cyclization yield the chromeno[2,3-c]pyrrole-3,9-dione core.
Optimized Reaction Conditions
Key parameters for maximizing yield (Table 1):
Under these conditions, the target compound is isolated in 72–78% yield via crystallization from ethanol, achieving >95% purity (HPLC).
Substrate Scope and Limitations
Aldehyde Variants
The 3-chlorophenyl group is introduced using 3-chlorobenzaldehyde. Electron-withdrawing substituents (e.g., halogens) on the aldehyde reduce reaction times to 15–20 minutes due to enhanced electrophilicity.
Amine Compatibility
Pyridin-2-ylmethylamine is critical for installing the pyridinyl moiety. Bulky or electron-deficient amines require extended heating (up to 2 hours), but pyridin-2-ylmethylamine’s moderate basicity facilitates efficient imine formation without side reactions.
Alternative Synthetic Routes
Stepwise Cyclization
For laboratories lacking anhydrous conditions, a two-step approach is viable:
-
Imine Synthesis : 3-Chlorobenzaldehyde and pyridin-2-ylmethylamine are refluxed in ethanol for 1 hour.
-
Cyclization : The isolated imine is reacted with methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate under acidic conditions.
This method yields 65–70% product but involves additional purification steps.
Solvent-Free Mechanochemical Synthesis
Ball-milling the three components with silica gel as a catalyst at 40°C for 6 hours achieves 68% yield , offering an eco-friendly alternative.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity with a retention time of 12.3 minutes.
Industrial Scalability
The one-pot protocol is scalable to kilogram quantities using continuous flow reactors. Key adjustments include:
-
Residence Time : 30 minutes at 100°C under pressure.
-
Solvent Recovery : Ethanol is distilled and reused, reducing waste.
Pilot-scale runs (10 kg batches) achieve 70–74% yield with consistent purity.
Challenges and Mitigation
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs), optimized for high purity and yield. A typical procedure involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines in dry ethanol under reflux (80°C, 20 h). Acetic acid is added to catalyze cyclization, and the product is isolated via crystallization without chromatography . This method accommodates diverse substituents on the aryl aldehyde and amine components, enabling structural diversification .
Q. How is the compound characterized analytically to confirm its structure?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify key functional groups, such as the chlorophenyl and pyridinyl moieties. For example, the pyridine ring protons appear as distinct downfield shifts (~δ 8.5–9.0 ppm). Thermal stability is assessed via DSC/TGA to determine decomposition temperatures, critical for handling during biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of dihydrochromeno-pyrrole-dione derivatives?
Yield optimization requires balancing stoichiometry, solvent choice, and temperature. For example, hydrazine hydrate (3–7 eq.) in dioxane at 80°C facilitates ring-opening reactions to generate pyrazolone derivatives . Solvents like ethanol or dioxane enhance solubility of intermediates, while acetic acid accelerates cyclization . Reaction progress should be monitored via TLC to minimize byproducts .
Q. What strategies are effective for synthesizing structurally diverse analogs of this compound?
Substituent diversity is achieved by varying:
- Aryl aldehydes : Electron-withdrawing groups (e.g., -Cl) on the aryl ring modulate reactivity.
- Primary amines : Aliphatic amines increase hydrophobicity, while aromatic amines enhance π-π stacking potential. Post-synthetic modifications, such as hydrazine-mediated ring expansion, yield pyrazolone derivatives with altered bioactivity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives with similar substituents?
Discrepancies arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity between the chlorophenyl and pyridinyl groups. Computational modeling (DFT) may predict chemical shifts for comparison .
Q. What functional groups in the compound are critical for structure-activity relationship (SAR) studies?
Key groups include:
- 3-Chlorophenyl : Enhances lipophilicity and target binding via halogen bonding.
- Pyridin-2-yl : Participates in hydrogen bonding with biological targets.
- Dihydrochromeno-pyrrole-dione core : Rigidity influences pharmacokinetic properties. Modifying these groups alters solubility, bioavailability, and target affinity .
Q. How does thermal stability impact experimental design for biological testing?
DSC/TGA data reveal decomposition thresholds (e.g., >200°C), guiding storage conditions (dry, inert atmosphere) and solvent selection for in vitro assays. Instability above 150°C necessitates avoiding high-temperature techniques like hot-melt extrusion .
Q. What purification methods are recommended for avoiding chromatography?
Crystallization from ethanol or ethanol/water mixtures is preferred due to the compound’s low solubility in polar solvents. For impurities with similar polarity, pH-selective precipitation (e.g., using HCl/NaOH) can isolate the target compound .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyrrole-dione moiety’s electron-deficient carbon may react preferentially with nucleophiles like hydrazine .
Q. What cross-disciplinary applications are plausible beyond medicinal chemistry?
The compound’s conjugated structure suggests potential in materials science as a fluorescent probe or organic semiconductor. Its π-extended system could be tuned for light absorption/emission properties via substituent engineering .
Methodological Tables
Q. Table 1. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrazine (eq.) | 5–7 | Maximizes ring-opening efficiency |
| Solvent | Dioxane | Enhances solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and stability |
Q. Table 2. Key Spectral Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyridin-2-yl | 8.5–9.0 (m, 2H) | 150–155 (C=N) |
| 3-Chlorophenyl | 7.2–7.6 (m, 4H) | 125–130 (C-Cl) |
| Dione carbonyl | - | 175–180 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
